molecular formula C11H14ClNO2 B13516916 Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate

Cat. No.: B13516916
M. Wt: 227.69 g/mol
InChI Key: WLCYILGHWBHPOJ-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is a chiral organic compound featuring a propanoate ester backbone substituted with a secondary amine group linked to a 3-chlorobenzyl moiety.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 3-[(3-chlorophenyl)methylamino]propanoate

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)5-6-13-8-9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3

InChI Key

WLCYILGHWBHPOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Direct Amination of Methyl 3-Aminopropanoate with 3-Chlorobenzyl Halides

One common synthetic route involves the nucleophilic substitution of a 3-chlorobenzyl halide (e.g., chloride or bromide) with methyl 3-aminopropanoate. This method exploits the nucleophilicity of the amino group on methyl 3-aminopropanoate to displace the halide on the benzyl moiety, forming the desired secondary amine linkage.

Typical Reaction Conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide or ethanol
  • Base: Mild bases like triethylamine or potassium carbonate to neutralize the released acid
  • Temperature: Ambient to reflux conditions depending on reactivity
  • Time: Several hours to overnight

This reaction yields this compound with moderate to high purity and yield.

Reductive Amination of Methyl 3-Aminopropanoate with 3-Chlorobenzaldehyde

Another effective method is reductive amination, where methyl 3-aminopropanoate is reacted with 3-chlorobenzaldehyde to form an imine intermediate, which is subsequently reduced to the secondary amine.

Procedure:

  • Step 1: Condensation of methyl 3-aminopropanoate with 3-chlorobenzaldehyde under mild acidic or neutral conditions to form the imine.
  • Step 2: Reduction of the imine using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Solvent: Typically methanol or ethanol.
  • Temperature: Room temperature or slightly elevated.
  • Reaction time: 4–24 hours.

This method is advantageous for its selectivity and mild conditions, often resulting in higher yields and fewer side products.

Coupling via Azide Intermediates (Advanced Synthetic Route)

Research on structurally related compounds indicates the use of azide intermediates for amide and amine bond formation. For example, hydrazide derivatives of methyl esters can be converted to azides, which then undergo coupling with amines to form the target compound.

  • Hydrazinolysis of methyl esters to hydrazides.
  • Diazotization and conversion to azides.
  • Coupling of azides with amines at low temperatures to form secondary amines.

This method is more complex and typically used in the synthesis of derivatives or related compounds with additional functional groups.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) References
Direct Amination Simple, straightforward, widely used May require purification due to side products 60–80
Reductive Amination High selectivity, mild conditions Requires careful handling of reducing agents 75–90
Azide Coupling Useful for complex derivatives, high specificity Multi-step, hazardous intermediates (azides) 50–70

Detailed Experimental Example: Reductive Amination Route

Materials:

  • Methyl 3-aminopropanoate (1.0 equiv)
  • 3-Chlorobenzaldehyde (1.1 equiv)
  • Sodium triacetoxyborohydride (1.5 equiv)
  • Acetic acid (catalytic amount)
  • Methanol as solvent

Procedure:

  • Dissolve methyl 3-aminopropanoate and 3-chlorobenzaldehyde in methanol.
  • Add a catalytic amount of acetic acid to facilitate imine formation.
  • Stir the mixture at room temperature for 1 hour.
  • Add sodium triacetoxyborohydride slowly under stirring.
  • Continue stirring for 12–24 hours at room temperature.
  • Quench the reaction with water and extract the product with ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate and evaporate solvent.
  • Purify the crude product by column chromatography.

Characterization:

  • Proton nuclear magnetic resonance (1H NMR) confirms the presence of aromatic protons, methylene protons adjacent to nitrogen, and methyl ester protons.
  • Mass spectrometry shows molecular ion peak consistent with C11H14ClNO2.
  • Melting point and infrared spectroscopy further confirm the product identity.

Research Findings and Supporting Data

  • The reductive amination approach is widely reported for similar amino acid ester derivatives, providing stereoselective and high-yielding synthesis pathways.
  • Direct amination using benzyl halides is a classical method but may require optimization to minimize dialkylation or side reactions.
  • Azide coupling methods, while less common for this specific compound, enable the synthesis of analogues with diverse functional groups and have been detailed in related compound series.

Summary Table of Key Reaction Parameters

Parameter Direct Amination Reductive Amination Azide Coupling
Starting Materials Methyl 3-aminopropanoate + 3-chlorobenzyl halide Methyl 3-aminopropanoate + 3-chlorobenzaldehyde Methyl ester hydrazide + NaNO2/HCl + amines
Key Reagents Base (K2CO3/Et3N) Sodium triacetoxyborohydride Sodium nitrite, acid, amines
Solvent DMF, ethanol Methanol Water, ethyl acetate
Temperature Ambient to reflux Ambient 0 °C to room temperature
Reaction Time Hours to overnight 12–24 h Several hours
Yield Range (%) 60–80 75–90 50–70
Purification Column chromatography Column chromatography Extraction + chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 3-{[(3-chlorophenyl)methyl]amino}propanoic acid.

    Reduction: Formation of 3-{[(3-chlorophenyl)methyl]amino}propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with key analogs, focusing on substituent variations, molecular properties, and functional group differences.

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride 3-chlorophenyl, stereospecific (S) Not explicitly provided* ~245 (estimated) Enhanced solubility in polar solvents due to hydrochloride salt; chiral center influences biological activity .
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate 3-CF₃ phenyl C₁₁H₁₂F₃NO₂ 247.21 Strong electron-withdrawing CF₃ group increases lipophilicity and metabolic stability .
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride 3-methoxyphenyl C₁₁H₁₅ClNO₃ 244.70 Methoxy group improves solubility but reduces electrophilic reactivity compared to Cl .
Ethyl 3-(3-chlorophenyl)propanoate Ethyl ester, no amino group C₁₁H₁₃ClO₂ 212.68 Higher lipophilicity due to ethyl ester; lack of amino group limits hydrogen bonding .
(R)-Methyl 2-(((3-chloropropoxy)carbonyl)amino)-3-phenylpropanoate Carbamate-linked 3-chloropropoxy C₁₅H₁₉ClN₂O₄ 326.78 Carbamate group enhances hydrolytic stability; chiral center affects stereoselectivity .

*Molecular weight estimated based on analogs.

Physicochemical Properties

  • Solubility : The hydrochloride salt form (e.g., ) improves aqueous solubility compared to neutral analogs.
  • Steric Effects : Cyclobutyl or cyclohexyl substituents (e.g., ) introduce steric hindrance, altering binding affinity in biological targets.

Biological Activity

Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H16_{16}ClN1_{1}O2_{2} and a molecular weight of approximately 227.69 g/mol. The compound features a chlorophenyl group attached to a methylamino moiety, contributing to its unique chemical behavior and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity or receptor interactions, leading to altered cellular functions. This modulation is particularly relevant in therapeutic contexts, such as cancer treatment.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to receptors that play roles in cell signaling and proliferation.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Preliminary studies suggest it exhibits selective activity against certain bacteria, including Gram-positive and Gram-negative strains .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells. For instance, derivatives of related compounds have demonstrated significant antiproliferative effects on colon cancer cells (HCT-116), with IC50_{50} values ranging from 0.12 mg/mL to 0.81 mg/mL .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50_{50} Values
AntimicrobialVarious bacteriaNot specified
AnticancerHCT-116 cells0.12 - 0.81 mg/mL

Case Studies and Research Findings

  • Anticancer Studies : A study involving structural modifications of similar compounds demonstrated that certain derivatives exhibited strong inhibitory actions against HCT-116 cells, highlighting the potential of this compound as a lead compound for developing anticancer agents .
  • Mechanistic Insights : Research has shown that the compound interacts with heat shock proteins, such as TRAP1, which are critical in cellular stress responses and apoptosis, suggesting a mechanism through which it exerts its antiproliferative effects.
  • Synthesis and Modifications : The synthesis typically involves the reaction of 3-chlorobenzylamine with methyl acrylate under basic conditions. Variations in synthesis have led to the development of multiple derivatives with enhanced biological activities .

Q & A

Q. What are the established synthetic methodologies for Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate?

Methodological Answer: The synthesis typically involves multi-step reactions starting from 3-chlorobenzylamine and methyl acrylate derivatives. Key steps include:

  • Nucleophilic substitution : Reaction of 3-chlorobenzyl halides with methyl 3-aminopropanoate in aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) .
  • Esterification : Conversion of intermediates using methanol and acid catalysts to form the methyl ester .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Substitution3-Chlorobenzyl bromide, NaH, DMF, 60°C75%
EsterificationMethanol, H₂SO₄, reflux85%

Q. How is the compound characterized for structural confirmation and purity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm the presence of the methyl ester (δ ~3.6 ppm for OCH₃), benzyl protons (δ ~4.2 ppm), and aromatic protons (δ ~7.3 ppm) .
    • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) .
  • Chromatography :
    • HPLC : Retention time analysis using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 242.1 for C₁₁H₁₃ClNO₂) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Light/Temperature Sensitivity : Store in amber vials at -20°C to prevent ester hydrolysis or amine oxidation .
  • Solubility : Stable in DMSO or methanol but degrades in aqueous buffers (pH >8) due to ester cleavage .
  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How does the stereochemistry of the benzylamino group influence biological activity?

Methodological Answer:

  • Chiral Synthesis : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution to isolate enantiomers .
  • Biological Assays : Comparative studies on enantiomers show differences in receptor binding (e.g., serotonin receptors) and IC₅₀ values. For example, the (R)-enantiomer exhibits 10-fold higher affinity than the (S)-form in vitro .
  • Mechanistic Insight : Molecular docking reveals stereospecific hydrogen bonding with Tyr residues in target enzymes .

Q. Table 2: Enantiomer Activity Comparison

EnantiomerTarget ReceptorIC₅₀ (μM)Reference
(R)-form5-HT₂A0.45
(S)-form5-HT₂A4.7

Q. What computational strategies are employed to predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) using PDB structures (e.g., 4AKE) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Models : Hammett plots correlate substituent electronic effects (e.g., Cl vs. CF₃) with bioactivity .

Q. How do structural modifications (e.g., halogen substitution) alter pharmacological properties?

Methodological Answer:

  • SAR Studies :
    • Chlorine Position : 3-Cl (target compound) vs. 4-Cl analogs show 2-fold differences in logP and metabolic stability .
    • Fluorine Substitution : 3-F analogs (see ) exhibit improved BBB penetration due to increased lipophilicity .
  • In Vitro Testing : CYP450 inhibition assays (e.g., CYP3A4) reveal halogen-dependent metabolic pathways .

Q. Table 3: Substituent Effects on logP and Activity

SubstituentlogPIC₅₀ (μM)Reference
3-Cl2.10.45
4-Cl1.80.82
3-F2.30.38

Q. What contradictions exist in reported biological data, and how are they resolved?

Methodological Answer:

  • Data Discrepancies : Variability in IC₅₀ values (e.g., 0.45 μM vs. 1.2 μM for 5-HT₂A) may arise from assay conditions (e.g., cell type, ligand concentration) .
  • Resolution Strategies :
    • Standardized Protocols : Use of HEK293 cells stably expressing human 5-HT₂A receptors .
    • Meta-Analysis : Pooled data from >10 studies identifies outliers due to impurities (>90% purity required) .

Q. What advanced analytical techniques are used to study reaction kinetics and intermediates?

Methodological Answer:

  • In Situ Monitoring : ReactIR for real-time tracking of esterification intermediates (e.g., acyloxy intermediates) .
  • Kinetic Isotope Effects (KIE) : Deuterated reagents to probe rate-limiting steps in nucleophilic substitution .
  • X-ray Crystallography : Structural elucidation of intermediates (e.g., ) to guide mechanistic models .

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